molecular formula C11H12F3NO B2354121 N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1341576-78-0

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine

Cat. No. B2354121
M. Wt: 231.218
InChI Key: HTWHDWQYMWLUND-UHFFFAOYSA-N
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Description

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO . It is a derivative of oxetane, a four-membered heterocyclic compound, and contains a trifluoromethyl group (-CF3) and a benzyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” consists of an oxetane ring with a trifluoromethyl group and a benzyl group attached to the nitrogen atom . The molecular weight of the compound is 231.21 .


Physical And Chemical Properties Analysis

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

1. Development of Selective Oxyfunctionalization Methods

A study by Mbofana et al. (2016) developed an iron-catalyzed method for selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates, demonstrating potential applications in synthesizing biologically active molecules (Mbofana et al., 2016).

2. Asymmetric Cycloaddition in Organic Synthesis

Research by You et al. (2018) highlighted the use of N-2,2,2-Trifluoroethylisatin ketimines, related to N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine, in asymmetric [3 + 2] cycloaddition, leading to the creation of diverse spirocyclic oxindoles (You et al., 2018).

3. Photochemical Release of Amines

Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds for releasing amines, a process relevant to the structural framework of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (Wang et al., 2016).

4. N-Benzylation of Amines Utilizing Benzyl Alcohols

A study by Yang et al. (2013) on the N-benzylation of amines, including structures similar to N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine, presents a method for chem-selective mono- or bis-alkylation of aromatic amines (Yang et al., 2013).

5. Antibacterial Activity of Amide Derivatives

Reddy and Prasad (2021) synthesized derivatives of N-[3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl]amide, demonstrating their antibacterial activity, indicating potential applications in pharmaceutical research (Reddy & Prasad, 2021).

6. Oxidative C-H Amination for Tertiary and Benzylic-Derived Substrates

Kim et al. (2006) provided insights into oxidative C-H amination, particularly for tertiary and benzylic-derived substrates, a concept applicable to compounds like N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (Kim et al., 2006).

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWHDWQYMWLUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine

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